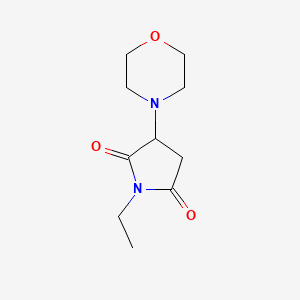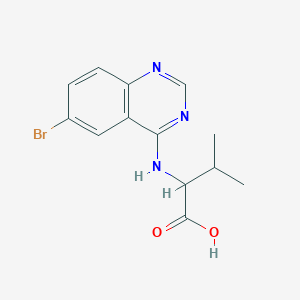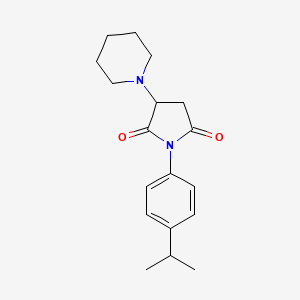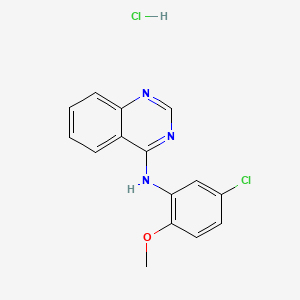
1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-Ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Etomidate, is a widely used intravenous anesthetic drug that is commonly used in clinical practice. It is a short-acting drug that is used for the induction of anesthesia and sedation. Etomidate is a potent agonist of the GABA-A receptor, which is responsible for its anesthetic effects.
Wirkmechanismus
1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron. This hyperpolarizes the neuron, leading to inhibition of neuronal activity and ultimately producing the anesthetic effect.
Biochemical and Physiological Effects:
1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione has a number of biochemical and physiological effects. It produces sedation, hypnosis, and amnesia. It also has minimal effects on cardiovascular and respiratory systems, making it a safe option for patients with compromised cardiovascular or respiratory function. 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have minimal effects on cerebral blood flow, making it a good option for patients with intracranial pathology.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione has a number of advantages for lab experiments. It produces a rapid onset of anesthesia and has a short duration of action, making it easy to control the depth and duration of anesthesia. It also has minimal effects on cardiovascular and respiratory systems, making it a safe option for animal models with compromised cardiovascular or respiratory function. However, 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione can produce adrenal suppression, which can be a limitation for certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is the development of new analogs of 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione that have improved pharmacological properties, such as longer duration of action or decreased adrenal suppression. Another area of interest is the investigation of the effects of 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione on the brain and its potential therapeutic applications in neurological disorders. Overall, 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione is a valuable tool for scientific research and has the potential for further development and exploration.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione is widely used in scientific research for its anesthetic effects. It is used in animal models to induce anesthesia for various procedures such as surgery, imaging, and electrophysiology. 1-ethyl-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been used in human studies to investigate the effects of anesthesia on the brain and to study the mechanisms of anesthesia.
Eigenschaften
IUPAC Name |
1-ethyl-3-morpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-12-9(13)7-8(10(12)14)11-3-5-15-6-4-11/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDKBEUFCMMNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-morpholinopyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4067243.png)
![3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4067249.png)
![2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067254.png)
![3-{[2-(2-chlorophenoxy)ethyl]thio}-5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole](/img/structure/B4067263.png)
![2,6-dimethyl-1-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4067264.png)
![8-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067275.png)

![N-(3,5-dimethylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067290.png)
![4-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4067303.png)
![6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067307.png)
![N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4067315.png)
